molecular formula C19H23N3O3 B2938403 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2201170-90-1

2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine

Cat. No.: B2938403
CAS No.: 2201170-90-1
M. Wt: 341.411
InChI Key: PGQXDBQOUMRZLT-UHFFFAOYSA-N
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Description

2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 2 and a methyl group at position 2. The methoxy substituent is further linked to a piperidine ring, which is acylated by a 5-cyclopropyl-1,2-oxazole-3-carbonyl group.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-3-2-8-20-18(13)24-12-14-6-9-22(10-7-14)19(23)16-11-17(25-21-16)15-4-5-15/h2-3,8,11,14-15H,4-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQXDBQOUMRZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a novel pyridine derivative that has drawn attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyridine ring , a piperidine moiety , and a cyclopropyl-substituted oxazole . The molecular formula is C18H20N3O3C_{18}H_{20}N_{3}O_{3} with a molecular weight of approximately 361.8g/mol361.8\,g/mol. The structural complexity and specific functional groups suggest various possible interactions within biological systems.

PropertyValue
Molecular FormulaC18H20N3O3
Molecular Weight361.8 g/mol
CAS Number2741894-43-7
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, focusing on the formation of the oxazole and subsequent functionalization of the piperidine core. Such synthetic pathways are crucial for optimizing yield and purity for biological testing.

Antineoplastic Activity

Recent studies have highlighted the potential antineoplastic (anti-cancer) properties of compounds derived from similar structures. For instance, derivatives with similar piperidine and oxazole components have shown efficacy against various cancer cell lines, exhibiting mechanisms such as apoptosis induction and cell cycle arrest.

In one study, compounds with structural similarities demonstrated significant cytotoxic effects on HT-29 and TK-10 cancer cell lines, with EC50 values indicating potent activity at low concentrations .

Antimicrobial Properties

Compounds containing the oxazole ring have been evaluated for their antimicrobial properties. Research indicates that modifications to the oxazole structure can enhance activity against both Gram-positive and Gram-negative bacteria. The presence of the piperidine moiety may contribute to improved membrane permeability, facilitating better interaction with microbial targets .

Enzyme Inhibition

Enzymatic assays have revealed that derivatives of this compound can act as inhibitors for several enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). Notably, some derivatives exhibited IC50 values in the nanomolar range against AChE, indicating strong potential for use in neurodegenerative disorders where AChE inhibition is beneficial .

Case Studies

  • Anticancer Efficacy : A study investigating a series of oxazole derivatives found that one compound similar to this compound showed a significant reduction in cell viability in cancer models, with mechanisms involving mitochondrial dysfunction and increased oxidative stress.
  • Antimicrobial Activity : Another case study evaluated the antibacterial effects of various piperidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with structural similarities displayed minimum inhibitory concentrations (MICs) below 10 µg/mL.

Comparison with Similar Compounds

Pyridine vs. Pyrazine Derivatives

The compound 3-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (BK68295, CAS 2034449-33-5) shares the 5-cyclopropyloxazole-piperidine backbone but replaces the pyridine ring with a pyrazine-carbonitrile system.

Property Target Compound BK68295
Core heterocycle 3-Methylpyridine Pyrazine-2-carbonitrile
Molecular Formula C₂₀H₂₄N₄O₄* C₁₇H₁₇N₅O₃
Molecular Weight ~384.43 g/mol 339.35 g/mol
Key Functional Groups Methoxy, methyl Carbonitrile, oxy-piperidine

Piperidine Substitution Patterns

In N-[1-(2-Chloroacetyl)piperidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide (PDB ligand), the piperidine nitrogen is modified with a chloroacetyl group instead of a methoxypyridine. The chloroacetyl moiety introduces electrophilic reactivity, which may enhance covalent binding to biological targets but could also increase toxicity risks compared to the non-reactive methoxy group in the target compound .

Antimicrobial Synergists

Compounds like DMPI and CDFII () share a piperidine core but incorporate indole or benzyl substituents. These analogs exhibit synergy with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the piperidine-oxazole scaffold in the target compound may also potentiate β-lactam antibiotics. However, the absence of an indole or chlorophenyl group in the target compound might reduce its potency against Gram-positive pathogens .

Antiviral Potential

highlights pyrrolidine-oxadiazole derivatives (e.g., 1a and 1b ) with antiviral activity. While the target compound’s piperidine-oxazole system differs structurally, the oxazole ring’s role in disrupting viral replication (e.g., via protease inhibition) may be conserved. The cyclopropyl group in the target compound could further enhance metabolic stability compared to phenyl-substituted analogs .

Physicochemical and Pharmacokinetic Profiles

Lipophilicity and Solubility

The 3-methylpyridine group in the target compound likely increases lipophilicity compared to the more polar pyrazine-carbonitrile in BK68294. This could favor blood-brain barrier penetration but may reduce aqueous solubility, necessitating formulation adjustments for oral bioavailability .

Metabolic Stability

The cyclopropyl group on the oxazole ring is a known metabolic stabilizer, resisting oxidative degradation by cytochrome P450 enzymes. This feature is shared with 1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2034602-10-1), which includes a trifluoromethyl group for additional stability .

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